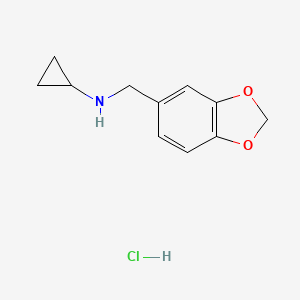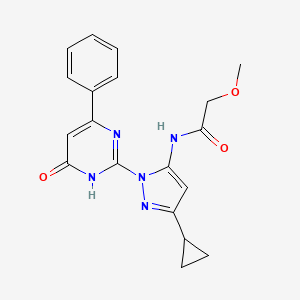
3-(2-Bromophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)propanamide, also known as BQR695, is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used as a research tool for studying the biological processes involved in cancer and other diseases. In
科学的研究の応用
Synthesis and Structural Analysis
A study on the synthesis of related compounds involving halogenated hydrocarbon amination reactions has been conducted, producing molecules with similar structures to 3-(2-Bromophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)propanamide. These compounds have been characterized using various techniques including IR, NMR, MS, and X-ray diffraction, offering insights into their structural properties (Bai et al., 2012).
Antitumor Applications
Research focused on compounds with a 2-oxoquinoline structure, similar to the compound , has shown potential as anticancer agents. These compounds have been tested against various cancer cell lines, demonstrating moderate to high antitumor activities (Fang et al., 2016).
Fluorescence and Particle Sizing
New fluorescent quinolinium dyes, related to the compound , have been synthesized. These dyes exhibit properties useful in nanometre particle sizing, showcasing their potential in analytical applications (Geddes et al., 2000).
Optoelectronic Properties
A study on hydroquinoline derivatives, which are structurally related to the compound of interest, explored their optoelectronic, nonlinear, and charge transport properties. This research can provide insights into the potential electronic and optical applications of such compounds (Irfan et al., 2020).
特性
IUPAC Name |
3-(2-bromophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-22-17-9-8-15(12-14(17)7-11-19(22)24)21-18(23)10-6-13-4-2-3-5-16(13)20/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXBNDUHMZBHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

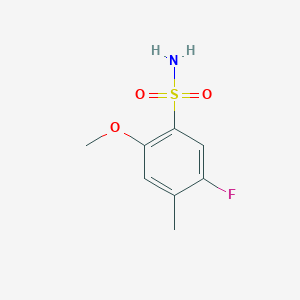

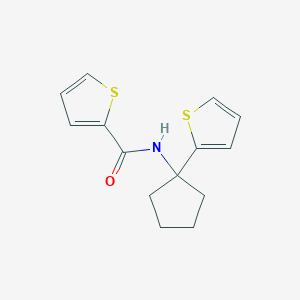
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2400654.png)

![5-(hydroxymethyl)-3-(5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2400656.png)

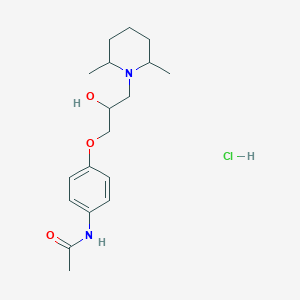
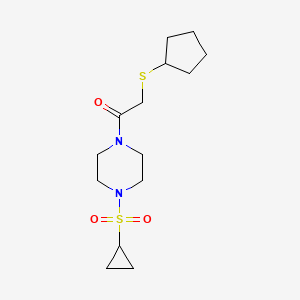
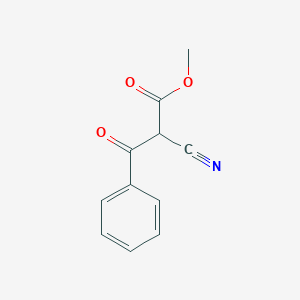
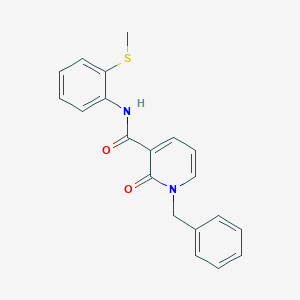
![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)
